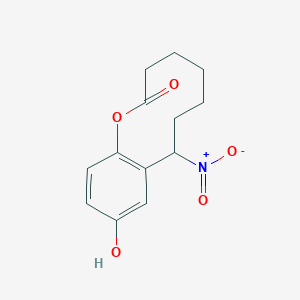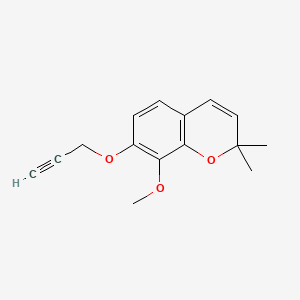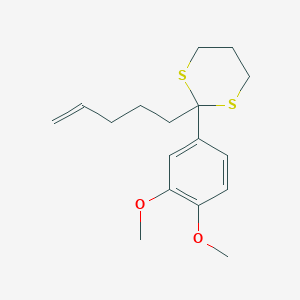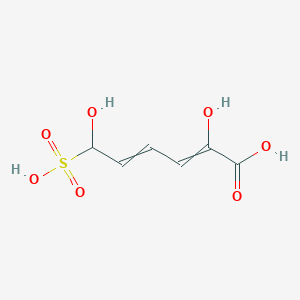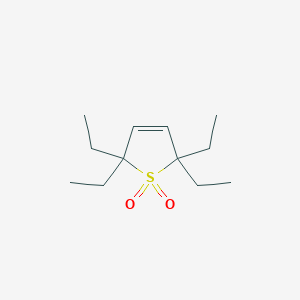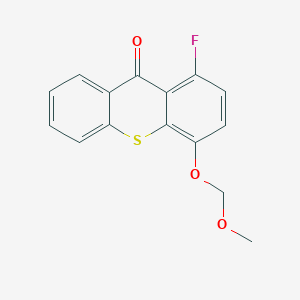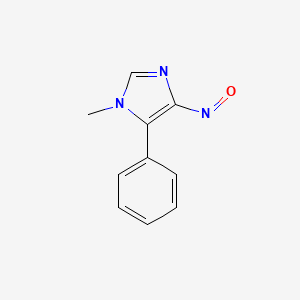
1-Methyl-4-nitroso-5-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitroso-5-phenylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a nitroso group at the 4-position and a phenyl group at the 5-position, making it a unique and valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of diazomethane or dimethyl sulfate for methylation, followed by nitration with a mixture of nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitroso-5-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Formation of 1-methyl-4-nitro-5-phenylimidazole.
Reduction: Formation of 1-methyl-4-amino-5-phenylimidazole.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-nitroso-5-phenylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitroso-5-phenylimidazole involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
1-Methyl-4-nitro-5-phenylimidazole: Similar structure but with a nitro group instead of a nitroso group.
1-Methyl-4-amino-5-phenylimidazole: Similar structure but with an amino group instead of a nitroso group.
1-Methyl-5-phenylimidazole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-4-nitroso-5-phenylimidazole stands out due to its unique combination of a nitroso group and a phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111380-09-7 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-methyl-4-nitroso-5-phenylimidazole |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-14)9(13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PSTUZIANXNKPJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C2=CC=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


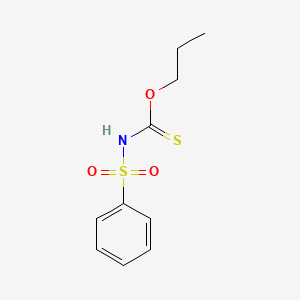
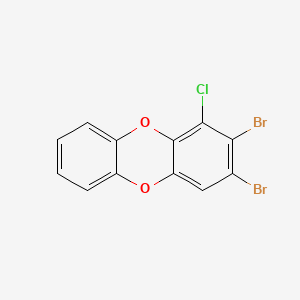

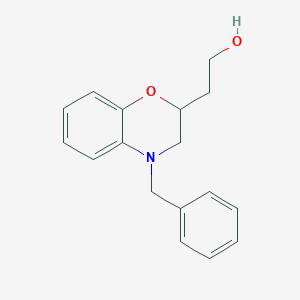
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
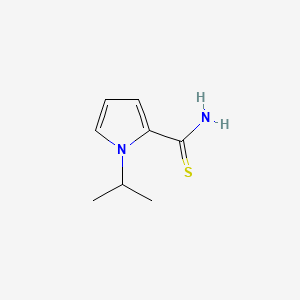
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
